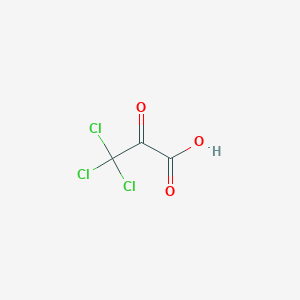![molecular formula C19H18N2O4 B2390379 (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione CAS No. 1018636-07-1](/img/structure/B2390379.png)
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. However, its effects on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione in lab experiments include its easy synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are many future directions for the research on (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione. Some of these include:
1. Studying its effects on different types of cancer cells and tissues.
2. Investigating its potential applications in drug delivery systems.
3. Developing more efficient synthesis methods for this compound.
4. Studying its potential applications in the field of catalysis.
5. Investigating its potential applications in the field of materials science.
Conclusion:
In conclusion, (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with imidazolidine-2,4-dione in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques such as NMR, IR, and MS.
Scientific Research Applications
The compound has shown potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial properties. In materials science, this compound has been used as a building block for the synthesis of various organic materials. In catalysis, this compound has been used as a catalyst for various organic reactions.
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-24-17-11-14(10-15-18(22)21-19(23)20-15)8-9-16(17)25-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,20,21,22,23)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTXKLFWWZQMSS-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)
![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)


![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)


